molecular formula C9H12ClN3 B14008149 2-(4-Chlorophenyl)-1,1-dimethylguanidine CAS No. 13636-26-5

2-(4-Chlorophenyl)-1,1-dimethylguanidine

Cat. No.: B14008149
CAS No.: 13636-26-5
M. Wt: 197.66 g/mol
InChI Key: MGVSISZJBDDWFK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,1-dimethylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 4-chlorophenyl group attached to a dimethylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,1-dimethylguanidine typically involves the reaction of 4-chloroaniline with dimethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,1-dimethylguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1,1-dimethylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylguanidine: Similar structure but lacks the dimethyl groups.

    1,1-Dimethylguanidine: Similar structure but lacks the 4-chlorophenyl group.

    Phenylguanidine: Similar structure but lacks both the chlorine atom and the dimethyl groups.

Uniqueness

2-(4-Chlorophenyl)-1,1-dimethylguanidine is unique due to the presence of both the 4-chlorophenyl group and the dimethylguanidine moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

CAS No.

13636-26-5

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,1-dimethylguanidine

InChI

InChI=1S/C9H12ClN3/c1-13(2)9(11)12-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H2,11,12)

InChI Key

MGVSISZJBDDWFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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